![molecular formula C9H18OSi B101743 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL CAS No. 17889-43-9](/img/structure/B101743.png)
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL
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Overview
Description
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol is an organic compound with the molecular formula C9H18OSi . It is also known by other names such as 3-methyl-1-(trimethylsilyl)pent-1-yn-3-ol and 1-Pentyn-3-ol, 3-methyl-1-(trimethylsilyl)- .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol is represented by the InChI stringInChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3
. The compound has a molecular weight of 170.32 g/mol . Physical And Chemical Properties Analysis
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol has a molecular weight of 170.32 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 170.112691728 g/mol . The topological polar surface area of the compound is 20.2 Ų . It has a heavy atom count of 11 .Scientific Research Applications
Synthesis of α-Methylene Cyclic Carbonates
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL: is used as a reactant in the synthesis of α-methylene cyclic carbonates . This process involves the reaction with carbon dioxide, which is a key step in creating cyclic carbonates that have applications in green chemistry and as intermediates in organic synthesis.
Development of CDK Inhibitors
This compound serves as a reactant in the synthesis of 2,6,9-trisubstituted purine-based CDK inhibitors . CDK inhibitors are significant in the field of medicinal chemistry as they have potential applications in cancer therapy by inhibiting cell division.
Ring-Opening Polymerization Initiator
It acts as an initiator in the synthesis of polylactide bearing terminal propargyl groups via ring-opening polymerization of L-lactide . This application is crucial in the production of biodegradable polymers, which are important for developing sustainable materials.
Mechanism of Action
Target of Action
It’s known that this compound is used in research and development .
Biochemical Pathways
It has been used as a reactant in the synthesis of α-methylene cyclic carbonates by reacting with carbon dioxide .
Result of Action
It’s known to be used in research and development, and its effects would likely depend on the specific context of its use .
properties
IUPAC Name |
3-methyl-1-trimethylsilylpent-1-yn-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYPNINOOGTQST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C[Si](C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504990 |
Source
|
Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
CAS RN |
17889-43-9 |
Source
|
Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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